molecular formula C32H42O6 B14304480 Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate CAS No. 117860-09-0

Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate

Cat. No.: B14304480
CAS No.: 117860-09-0
M. Wt: 522.7 g/mol
InChI Key: KJMPDXKVPLVYCO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate is a complex organic compound with a molecular formula of C32H42O6 . This compound is known for its intricate structure, which includes multiple hydroxyl, methoxy, and methyl groups, as well as a carboxylate ester functional group. It is a derivative of picene, a polycyclic aromatic hydrocarbon.

Preparation Methods

The synthetic route typically starts with the base structure of picene, followed by functional group modifications through various organic reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate include other picene derivatives and polycyclic aromatic hydrocarbons with similar functional groups. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. Examples include:

Properties

CAS No.

117860-09-0

Molecular Formula

C32H42O6

Molecular Weight

522.7 g/mol

IUPAC Name

methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,6a,9,14a-hexamethyl-4-oxo-3,5,8,13,14,14b-hexahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C32H42O6/c1-17-15-31(5)23(16-32(6,28(35)38-9)27(34)26(31)33)30(4)13-12-29(3)20(24(17)30)11-10-19-18(2)25(37-8)22(36-7)14-21(19)29/h11,14,23,27,34H,10,12-13,15-16H2,1-9H3

InChI Key

KJMPDXKVPLVYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CCC4=C(C(=C(C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)OC)OC)C

Origin of Product

United States

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